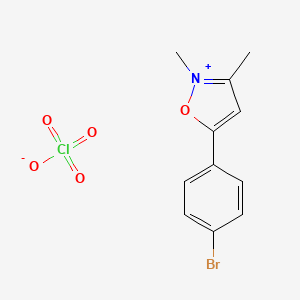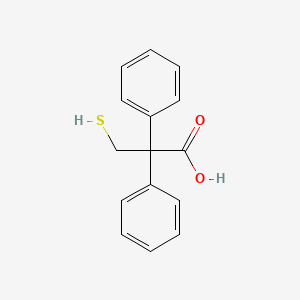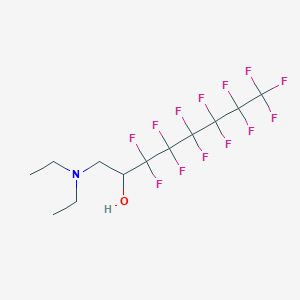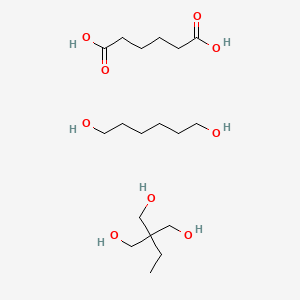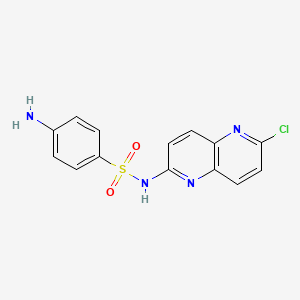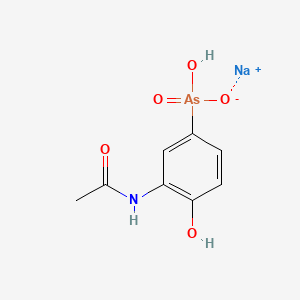
Acetarsol sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetarsol sodium involves the reaction of 4-hydroxyacetanilide with arsenic acid. The reaction typically occurs under acidic conditions, leading to the formation of (3-Acetamido-4-hydroxyphenyl)arsonic acid, which is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified to meet pharmaceutical standards .
化学反応の分析
Types of Reactions
Acetarsol sodium undergoes several types of chemical reactions, including:
Oxidation: The arsenic atom in this compound can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form arsine derivatives.
Substitution: The hydroxyl and acetamido groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, including halides and amines, can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Arsine derivatives.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
Acetarsol sodium has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.
Biology: Studied for its effects on protozoan and helminth infections.
Medicine: Historically used to treat infections such as syphilis, amoebiasis, and trypanosomiasis.
Industry: Utilized in the production of other pharmaceuticals and as a research chemical.
作用機序
The exact mechanism of action of acetarsol sodium is not fully understood. it is believed to bind to protein-containing sulfhydryl groups in the infective microorganism, forming lethal arsenic-sulfur bonds. This binding impairs the function of essential proteins, ultimately leading to the death of the microorganism .
類似化合物との比較
Similar Compounds
Arsthinol: Another arsenical compound with similar antiprotozoal properties.
Melarsoprol: Used to treat trypanosomiasis, it also contains arsenic but has a different structure and mechanism of action.
Carbarsone: An arsenical compound used to treat amoebiasis.
Uniqueness
Acetarsol sodium is unique due to its specific structure, which allows it to form stable arsenic-sulfur bonds with proteins in microorganisms. This property makes it particularly effective against certain protozoan and helminth infections .
特性
CAS番号 |
5892-48-8 |
|---|---|
分子式 |
C8H9AsNNaO5 |
分子量 |
297.07 g/mol |
IUPAC名 |
sodium;(3-acetamido-4-hydroxyphenyl)-hydroxyarsinate |
InChI |
InChI=1S/C8H10AsNO5.Na/c1-5(11)10-7-4-6(9(13,14)15)2-3-8(7)12;/h2-4,12H,1H3,(H,10,11)(H2,13,14,15);/q;+1/p-1 |
InChIキー |
UYQUMYMLNDDPIP-UHFFFAOYSA-M |
正規SMILES |
CC(=O)NC1=C(C=CC(=C1)[As](=O)(O)[O-])O.[Na+] |
関連するCAS |
97-44-9 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


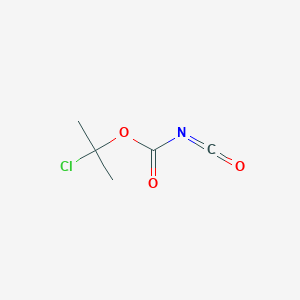
![N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine](/img/structure/B14639822.png)

![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL](/img/structure/B14639835.png)
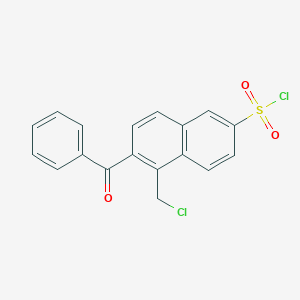
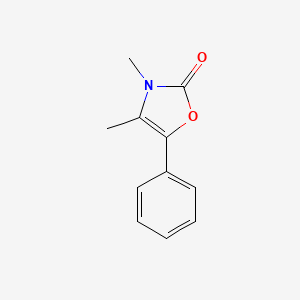
![1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14639858.png)
